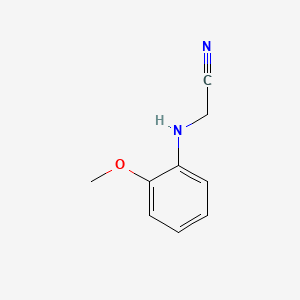

2-(2-methoxyanilino)acetonitrile

Description

Properties

CAS No. |

28354-25-8 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-(2-methoxyanilino)acetonitrile |

InChI |

InChI=1S/C9H10N2O/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5,11H,7H2,1H3 |

InChI Key |

YLHGOLRGUDDMDW-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NCC#N |

Canonical SMILES |

COC1=CC=CC=C1NCC#N |

Other CAS No. |

28354-25-8 |

Origin of Product |

United States |

Preparation Methods

Strecker-Type Synthesis from 2-Methoxybenzaldehyde

One of the most established synthetic methods involves the Strecker synthesis approach, where 2-methoxybenzaldehyde is reacted with ammonium acetate and a cyanide source such as potassium cyanide in an alcoholic solvent (e.g., ethanol). The reaction proceeds via the formation of an imine intermediate, which subsequently undergoes nucleophilic addition of cyanide to yield the target nitrile compound.

- Solvent: Ethanol or similar polar solvents

- Reagents: 2-methoxybenzaldehyde, ammonium acetate, potassium cyanide

- Temperature: Mild heating, typically 40–60°C

- pH: Slightly acidic to neutral (pH 4–6) to optimize yield and minimize side reactions

This method benefits from straightforward reagents and relatively mild conditions but requires careful handling of cyanide sources due to toxicity.

Nucleophilic Addition of 2-Methoxyaniline to Glycolonitrile

An alternative synthetic route involves the reaction of 2-methoxyaniline with glycolonitrile in the presence of a base such as sodium hydroxide. The base facilitates nucleophilic addition of the amine group to the nitrile carbon, forming the desired aminoacetonitrile derivative.

- Reagents: 2-methoxyaniline, glycolonitrile, NaOH

- Solvent: Often aqueous or mixed aqueous-organic solvents

- Temperature: Ambient to mild heating

- Reaction time: Several hours to ensure completion

This method allows direct formation of the product from readily available amine and nitrile substrates with good control over reaction selectivity.

Industrial Scale Synthesis

Industrial production optimizes the above methods for scale, focusing on maximizing yield and purity while minimizing hazardous reagent use. Typical processes include:

- Controlled addition of cyanide sources under monitored pH and temperature

- Use of continuous flow reactors to improve safety and reproducibility

- Purification steps such as recrystallization or chromatographic techniques to achieve >95% purity

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Strecker synthesis | 2-Methoxybenzaldehyde | Ammonium acetate, KCN | Ethanol | 40–60 | 4–12 h | 70–85 | Requires careful cyanide handling |

| Nucleophilic addition | 2-Methoxyaniline, glycolonitrile | NaOH | Aqueous/organic | 25–50 | 6–24 h | 65–80 | Base-catalyzed, mild conditions |

| Industrial optimized synthesis | 2-Methoxybenzaldehyde derivatives | Cyanide sources | Ethanol/water | Controlled | Variable | >85 | Includes purification for high purity |

Detailed Research Findings on Reaction Optimization

pH Control: Maintaining the reaction pH between 4 and 6 in the Strecker synthesis is critical to prevent hydrolysis of the nitrile group and minimize formation of side products such as carboxylic acids or amides. Excess cyanide can lead to undesired hydrolysis, reducing yield.

Temperature Effects: Reaction rates increase with temperature but temperatures above 60°C risk decomposition or side reactions. Optimal temperatures of 40–60°C balance reactivity and selectivity.

Solvent Influence: Polar protic solvents like ethanol facilitate imine formation and cyanide addition. Mixed aqueous-organic solvents can be used in nucleophilic addition routes to improve solubility of reagents.

Purification: Recrystallization from ethanol or diethyl ether is commonly employed to isolate pure product. Chromatographic methods (HPLC, flash chromatography) are used for analytical purity confirmation and removal of trace impurities.

Analytical Characterization Supporting Preparation

NMR Spectroscopy: Proton and carbon NMR confirm the presence of the methoxy group (OCH3 at δ ~3.8 ppm) and the aminoacetonitrile moiety. The nitrile carbon is typically observed in the 13C NMR spectrum near 115 ppm.

Infrared Spectroscopy (IR): The nitrile group exhibits a sharp absorption band near 2200 cm^-1, confirming its presence.

HPLC/GC-MS: Used to assess purity (>95%) and detect residual starting materials or hydrolysis products.

Elemental Analysis: Confirms empirical formula consistency with ≤0.3% deviation.

Chemical Reactions Analysis

Types of Reactions: 2-(2-methoxyanilino)acetonitrile undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common, where the aromatic ring of o-anisidine undergoes substitution with electrophiles.

Common Reagents and Conditions:

Oxidation: Selenium dioxide (SeO₂) is a common reagent used for oxidation reactions.

Substitution: Electrophilic reagents such as phenylselenenyl bromide are used for substitution reactions.

Major Products Formed:

Oxidative Polymerization: The major products formed include polyaniline polymers.

Substitution Products: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(2-methoxyanilino)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methoxyanilino)acetonitrile involves its ability to participate in various chemical reactions due to the presence of both acetonitrile and o-anisidine moieties. The compound can undergo nucleophilic and electrophilic reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparisons

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-methoxyanilino)acetonitrile, and how can their efficiency be validated?

- Methodological Answer : The compound is typically synthesized via condensation of 2-methoxyaniline with chloroacetonitrile derivatives under reflux conditions. Key steps include maintaining anhydrous conditions and using a base (e.g., K₂CO₃) to deprotonate the amine. Efficiency is validated by monitoring reaction progress via thin-layer chromatography (TLC) and calculating yields after purification by column chromatography. Purity is confirmed using high-performance liquid chromatography (HPLC) (>95% purity threshold). Structural validation relies on spectroscopic techniques such as ¹H NMR and IR .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-methoxyanilino)acetonitrile, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Identify methoxy protons as a singlet at δ 3.8–4.0 ppm and aromatic protons in the δ 6.5–7.5 ppm range.

- IR Spectroscopy : Detect the nitrile (C≡N) stretch near 2250 cm⁻¹ and N-H stretches (amine) at ~3350 cm⁻¹.

- Mass Spectrometry : Confirm the molecular ion peak ([M+H]⁺) at m/z 177.1 (calculated for C₉H₁₀N₂O). Cross-reference with databases like PubChem for validation .

Q. What are the recommended storage conditions to ensure the stability of 2-(2-methoxyanilino)acetonitrile in laboratory settings?

- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and moisture absorption. Stability should be monitored periodically using ¹H NMR to detect decomposition (e.g., hydrolysis of the nitrile group to amides). Desiccants like silica gel are recommended in storage containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of 2-(2-methoxyanilino)acetonitrile?

- Methodological Answer :

- Stoichiometry : Use a 10–20% molar excess of chloroacetonitrile to drive the reaction to completion.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine but may increase side reactions; trial with acetonitrile or THF is advised.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct suppression.

- Byproduct Analysis : Use GC-MS to identify impurities (e.g., dimerization products) and adjust reaction time (8–12 hours) accordingly .

Q. What methodologies are recommended for analyzing the biological interaction mechanisms of 2-(2-methoxyanilino)acetonitrile with target enzymes?

- Methodological Answer :

- Enzyme Inhibition Assays : Determine IC₅₀ values using fluorogenic substrates (e.g., for protease targets).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Compare docking scores (AutoDock Vina) with structural analogs to identify critical binding residues. Cross-validate with mutagenesis studies .

Q. How should researchers address discrepancies in reported solubility data for 2-(2-methoxyanilino)acetonitrile across different studies?

- Methodological Answer :

- Standardization : Use consistent solvent systems (e.g., DMSO for stock solutions) and temperatures (25°C ± 1°C).

- Quantitative Analysis : Apply nephelometry or gravimetric methods for solubility measurement.

- Cross-Validation : Replicate experiments in triplicate and compare with published HPLC solubility profiles .

Q. What computational approaches can predict the reactivity of 2-(2-methoxyanilino)acetonitrile in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., using GROMACS).

- Transition State Modeling : Identify energy barriers for proposed mechanisms (e.g., SN2 vs. radical pathways) .

Q. How can researchers determine the role of the methoxy group in modulating the electronic properties of 2-(2-methoxyanilino)acetonitrile?

- Methodological Answer :

- Hammett Analysis : Compare substituent constants (σ) of methoxy vs. des-methoxy analogs using reaction rate studies.

- UV-Vis Spectroscopy : Measure λmax shifts to assess conjugation effects.

- Cyclic Voltammetry : Evaluate redox potentials to quantify electron-donating effects of the methoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.